

What is Moclobemide-d8 and its chemical structure?

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Compound of Interest		
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An In-depth Technical Guide to Moclobemide-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide-d8 is the deuterated analog of Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A).[1] Moclobemide itself is an antidepressant medication used in the treatment of major depressive disorder and social anxiety.[2] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, makes **Moclobemide-d8** a valuable tool in pharmaceutical research.[3] Deuterated compounds are particularly useful as internal standards in quantitative bioanalytical assays, such as those employing mass spectrometry, and in studies investigating the pharmacokinetics and metabolism of the parent drug. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic profiles, potentially enhancing a drug's therapeutic properties.[3]

Chemical Structure of Moclobemide-d8

Moclobemide-d8 is structurally identical to Moclobemide, with the exception that eight hydrogen atoms on the morpholine ring have been replaced by deuterium atoms.

Chemical Name: 4-chloro-N-(2-(morpholin-4-yl-d8)ethyl)benzamide Molecular Formula: C₁₃H₉D₈ClN₂O₂ Molecular Weight: 276.79 g/mol



The structure is as follows:

(Note: This is a simplified representation. The precise stereochemistry is not depicted.)

Physicochemical and Pharmacokinetic Properties

The introduction of deuterium can subtly alter the physicochemical properties of a molecule, which in turn can influence its pharmacokinetic profile.[3][4][5] While specific experimental data for **Moclobemide-d8** is limited, the following table summarizes the known properties of Moclobemide and the anticipated effects of deuteration.



Property	Moclobemide	Moclobemide-d8 (Anticipated)
Molecular Formula	C13H17CIN2O2	C13H9D8CIN2O2
Molecular Weight	268.74 g/mol [2]	276.79 g/mol
Melting Point	Data not readily available	May be slightly different from Moclobemide. Deuteration can lead to either an increase or decrease in melting point depending on intermolecular forces.[3]
Solubility	Data not readily available	May be altered. Some studies have shown that deuteration can increase the aqueous solubility of a drug.[3]
Bioavailability	~55% after a single dose, increasing to >80% with repeated doses	Potentially increased due to a reduced first-pass metabolism (kinetic isotope effect).
Protein Binding	~50%, primarily to albumin	Expected to be similar to Moclobemide.
Metabolism	Extensively metabolized by the liver, primarily via CYP2C19 and CYP2D6.[2]	The rate of metabolism is expected to be slower due to the kinetic isotope effect at the sites of deuteration on the morpholine ring.
Elimination Half-life	1-2 hours[2]	Potentially longer than that of Moclobemide due to slower metabolism.
Excretion	Almost entirely as metabolites in the urine.[2]	Expected to be similar to Moclobemide.

Mechanism of Action of Moclobemide

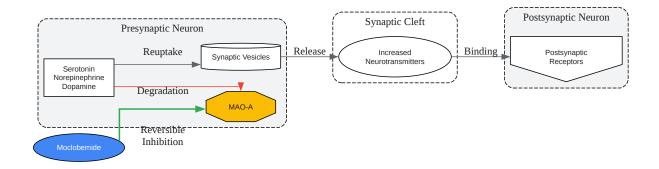


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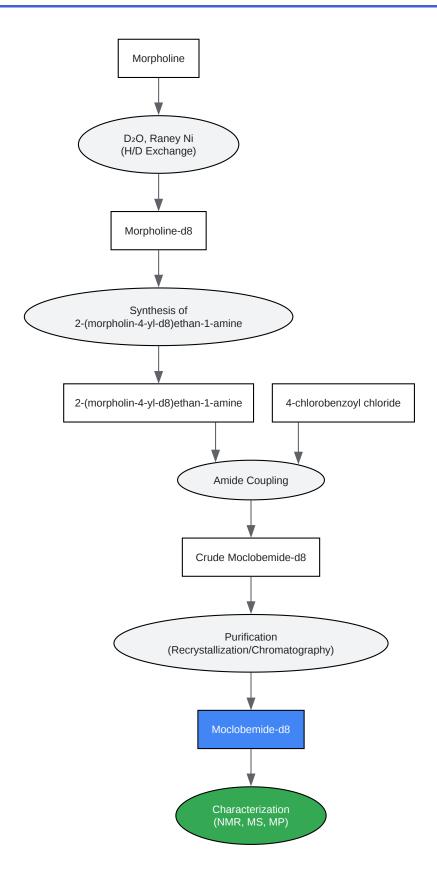
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Moclobemide is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[2] By reversibly inhibiting MAO-A, Moclobemide leads to an accumulation of these neurotransmitters, thereby enhancing neurotransmission and exerting its antidepressant effects.









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